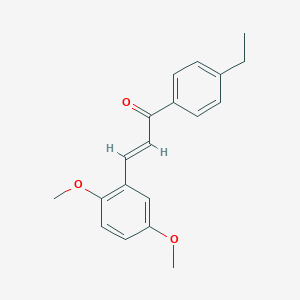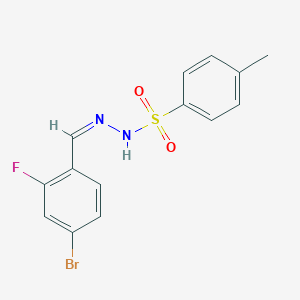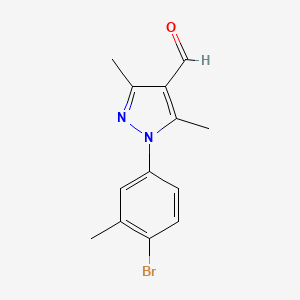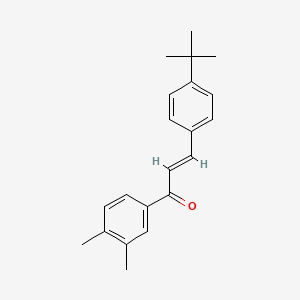![molecular formula C19H20O2 B6356387 (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1177197-52-2](/img/structure/B6356387.png)
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, also known as 2-Methoxy-3-(4-propylphenyl)prop-2-en-1-one, is a synthetic compound that has been widely studied in recent years due to its potential applications in scientific research. This compound is a member of the class of compounds known as propenones, which are characterized by a carbon-carbon double bond and an oxygen atom attached to the same carbon atom. This compound has been used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of other compounds, such as heterocyclic compounds, and as a starting material for the synthesis of biologically active compounds. It has also been used in the synthesis of polymers and other materials. Additionally, this compound has been used as a substrate for enzyme-catalyzed reactions and as a model compound for studying the mechanism of action of enzymes.
Wirkmechanismus
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is not yet fully understood. However, it is believed that the compound acts as a substrate for certain enzymes, such as cytochrome P450 enzymes, and is involved in the metabolism of other compounds. It is also believed to interact with other compounds, such as hormones, to affect their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, and to affect the metabolism of other compounds. Additionally, it has been shown to interact with hormones, such as testosterone, and to affect their activity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a relatively stable compound and has a low toxicity. However, there are also some limitations to its use in laboratory experiments. It is a relatively reactive compound and can react with other compounds, including hormones, to affect their activity. Additionally, it is a relatively small molecule and can be difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one. One potential direction is to further investigate its mechanism of action and its interaction with other compounds, such as hormones. Additionally, further research could be conducted to explore its potential applications in drug development and other medical applications. Another potential direction is to investigate its potential use in the synthesis of other compounds, such as polymers and other materials. Finally, further research could be conducted to explore its potential use in other scientific research applications, such as enzyme-catalyzed reactions and the study of the mechanism of action of enzymes.
Synthesemethoden
The synthesis of (2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one has been achieved through a variety of methods. One method involves the condensation of 3-bromo-4-propylphenol with 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or column chromatography. An alternate method involves the reaction of 2-methoxybenzaldehyde with 4-propylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This method yields a higher yield of the desired product than the first method.
Eigenschaften
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-14(2)16-11-8-15(9-12-16)10-13-18(20)17-6-4-5-7-19(17)21-3/h4-14H,1-3H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXBWVVSVWIFK-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)




![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)





